

In-Depth Technical Guide: *tert*-Butyl (4-bromonaphthalen-1-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (4-bromonaphthalen-1-yl)carbamate

Cat. No.: B061662

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CAS Number: 168169-11-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-butyl (4-bromonaphthalen-1-yl)carbamate**, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Data Summary

Property	Value	Reference
CAS Number	168169-11-7	[1]
Molecular Formula	C ₁₅ H ₁₆ BrNO ₂	Calculated
Molecular Weight	322.20 g/mol	Calculated
Appearance	White to off-white solid	General observation for similar compounds
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF	Inferred from typical synthesis protocols

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (4-bromonaphthalen-1-yl)carbamate** is achieved through the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, crucial for preventing the amine from undergoing unwanted side reactions during subsequent chemical transformations.

Experimental Protocol: Boc Protection of 4-bromo-1-naphthylamine

This protocol is a generalized procedure based on standard Boc protection methods.

Materials:

- 4-bromo-1-naphthylamine (CAS: 2298-07-9)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
- Add the base, TEA or DIPEA (1.2-1.5 equivalents), to the solution.
- Slowly add di-tert-butyl dicarbonate (1.1-1.3 equivalents) to the reaction mixture at room temperature.

- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **tert-butyl (4-bromonaphthalen-1-yl)carbamate**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **tert-Butyl (4-bromonaphthalen-1-yl)carbamate**.

Applications in Drug Development

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, inflammation, and infectious diseases. The bromo and protected amine functionalities on **tert-butyl (4-bromonaphthalen-1-yl)carbamate** make it a valuable building block for the synthesis of complex, biologically active molecules.

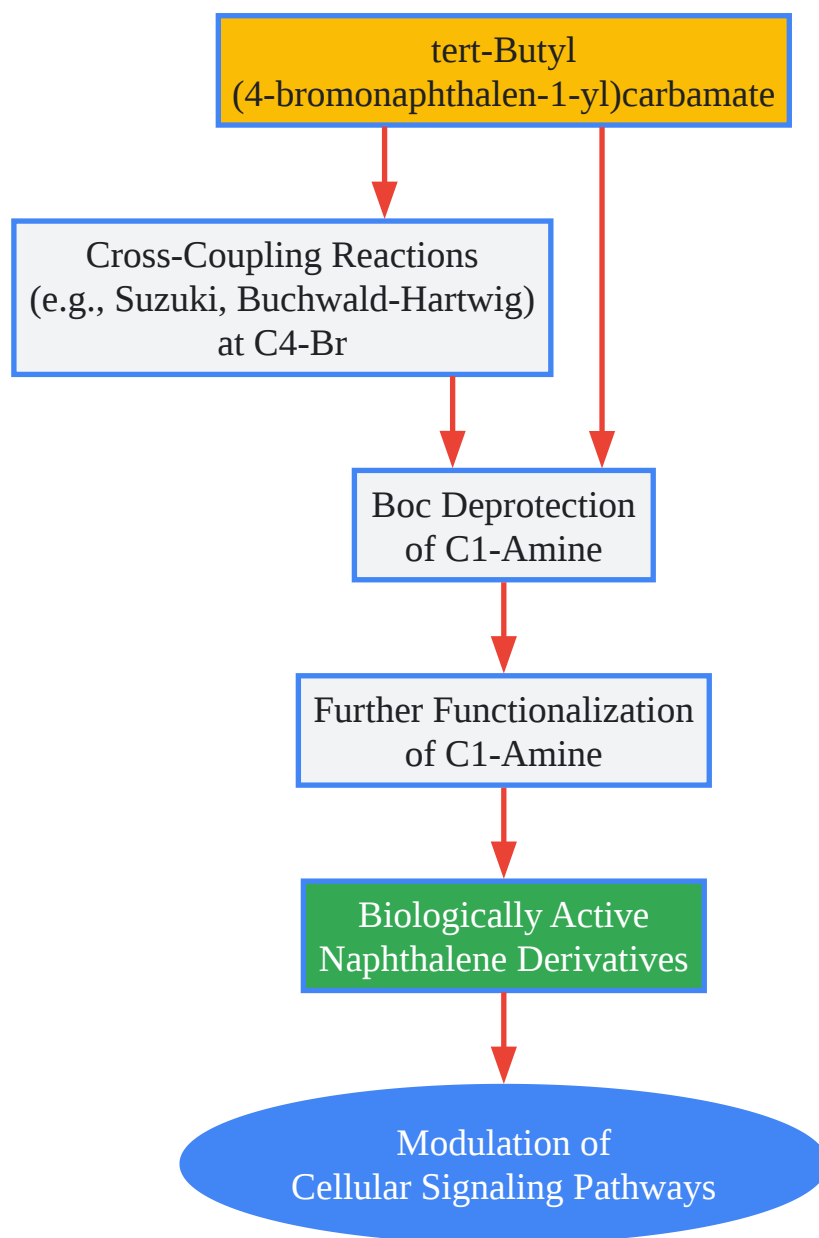
The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 4-position of the naphthalene ring. The Boc-protected amine at the 1-position can be deprotected under acidic conditions to liberate the free amine, which can then be further functionalized.

While specific signaling pathways directly modulated by **tert-butyl (4-bromonaphthalen-1-yl)carbamate** are not extensively documented, its derivatives, particularly those derived from 4-amino-1-bromonaphthalene, are of significant interest in drug discovery.[2] For instance, naphthalimide derivatives have been investigated as potential antifungal agents. The core structure is a key component in the design of molecules targeting various biological pathways.

Potential Therapeutic Applications of Derivatives:

- **Anticancer Agents:** The naphthalene core is present in many cytotoxic compounds.
- **Antimicrobial Agents:** Naphthalene derivatives have shown promise as antibacterial and antifungal drugs.
- **Anti-inflammatory Drugs:** Several anti-inflammatory agents are based on the naphthalene scaffold.
- **Antiviral Compounds:** The structural motif is found in some antiviral medications.

Signaling Pathway Derivatization Strategy:



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Caption: Derivatization strategy for developing bioactive molecules.

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References

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